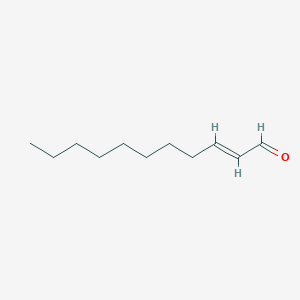

trans-2-Undecenal

Overview

Description

trans-2-Undecenal, also known as undec-2-enal, is an organic compound with the molecular formula C₁₁H₂₀O. It is a member of the aldehyde family and is characterized by a long carbon chain with a double bond at the second position and an aldehyde group at the terminal end. This compound is known for its distinctive odor and is commonly found in various essential oils.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Undecenal can be synthesized through several methods. One common approach involves the condensation of acetaldehyde with nonanal. Another method includes the use of alpha-bromo undecanoic acid as a precursor .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of undecylenic acid. This process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions: trans-2-Undecenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid, undecenoic acid.

Reduction: Reduction of this compound can yield the corresponding alcohol, undecenol.

Addition Reactions: The double bond in this compound allows for addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Addition Reactions: Halogens (e.g., Br₂) or hydrogen halides (e.g., HCl) under ambient conditions.

Major Products Formed:

Oxidation: Undecenoic acid.

Reduction: Undecenol.

Addition Reactions: Halogenated or hydrogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-2-Undecenal involves its interaction with cellular membranes and proteins. As an aldehyde, it can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is particularly relevant in its antimicrobial and antifungal activities, where it disrupts the integrity of microbial cell membranes .

Comparison with Similar Compounds

2-Decenal: Another aldehyde with a similar structure but one carbon shorter.

2-Dodecenal: An aldehyde with one additional carbon compared to trans-2-Undecenal.

Nonanal: A saturated aldehyde with a similar carbon chain length but without the double bond.

Uniqueness of this compound: this compound is unique due to its specific position of the double bond and the aldehyde group, which imparts distinct chemical reactivity and biological activity. Its antimicrobial properties and applications in the flavor and fragrance industry further distinguish it from other similar compounds .

Biological Activity

trans-2-Undecenal, a linear aldehyde with the molecular formula and CAS number 53448-07-0, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent studies.

This compound is characterized by the following physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 168.276 g/mol |

| Density | 0.8 ± 0.1 g/cm³ |

| Boiling Point | 244.8 ± 9.0 °C |

| Flash Point | 108.6 ± 4.3 °C |

| LogP | 4.23 |

These properties suggest that this compound is a relatively hydrophobic compound, which may influence its interaction with biological membranes and cellular components.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against a variety of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 450 µL/mL depending on the bacterial strain tested . The compound's ability to inhibit bacterial growth suggests potential applications in food preservation and as a natural antibacterial agent.

Quorum Sensing Inhibition

This compound has also been studied for its role in inhibiting quorum sensing—a mechanism used by bacteria to communicate and coordinate behavior based on population density. In particular, it has been shown to disrupt biofilm formation in pathogenic bacteria such as Vibrio spp., which are known for their virulence . This property could be leveraged in developing new strategies to combat biofilm-associated infections.

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies indicated that exposure to this compound can lead to significant changes in gene expression related to apoptosis and oxidative stress . Notably, aldehydes like this compound can form adducts with DNA and proteins, potentially leading to mutagenic effects and contributing to diseases such as cancer . Understanding these mechanisms is crucial for assessing the safety of using this compound in consumer products.

Case Studies

- Antimicrobial Efficacy : A study conducted on various foodborne pathogens demonstrated that this compound effectively reduced bacterial counts in contaminated food samples, suggesting its potential as a natural preservative .

- Quorum Sensing : Research involving C. violaceum biosensor strains showed that this compound significantly inhibited quorum sensing signals, leading to reduced virulence factor production .

- Cytotoxicity Assessment : A comprehensive study examined the cytotoxic effects of this compound on human lung epithelial cells (A549). The results indicated a dose-dependent increase in apoptotic markers, highlighting the need for caution when considering this compound for therapeutic applications .

Properties

CAS No. |

1337-83-3 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

undec-2-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3 |

InChI Key |

PANBRUWVURLWGY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CC=O |

Isomeric SMILES |

CCCCCCCC/C=C/C=O |

Canonical SMILES |

CCCCCCCCC=CC=O |

density |

0.837-0.847 |

Key on ui other cas no. |

2463-77-6 53448-07-0 1337-83-3 |

physical_description |

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

Synonyms |

(2E)-undecenal undecenal |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.